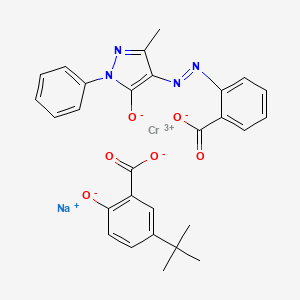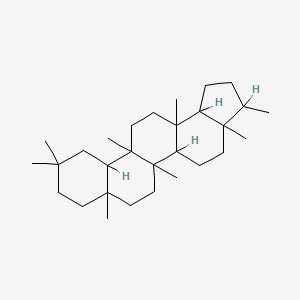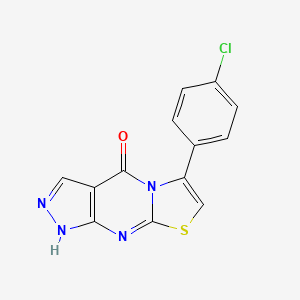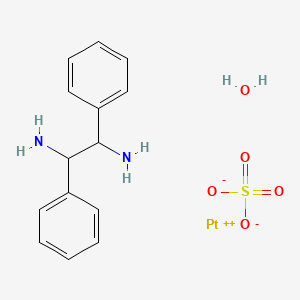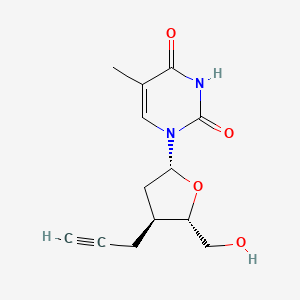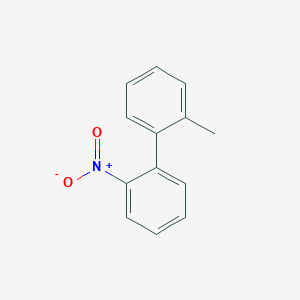
2-Methyl-2'-nitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2’-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group on the biphenyl structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-nitrobiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Negishi coupling, which involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2’-nitrobiphenyl are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 2-Methyl-2’-aminobiphenyl.
Substitution: 2-Methyl-4’-nitrobiphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2’-nitrobiphenyl depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, which affect the electron density on the biphenyl ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4’-nitrobiphenyl: Similar structure but with the nitro group in a different position.
2-Methylbiphenyl: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-2’-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs. This makes it valuable for targeted synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
67992-12-5 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-methyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
FGGDAVBUYATPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


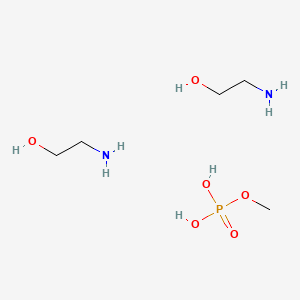
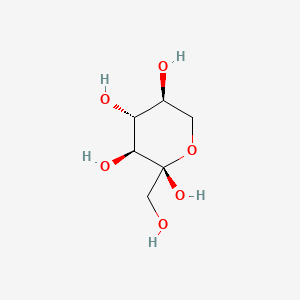
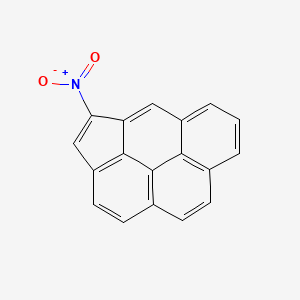
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)


